

# GAT564: A Preclinical Comparative Analysis Against Ipilimumab in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GAT564    |           |
| Cat. No.:            | B12404925 | Get Quote |

A detailed examination of **GAT564** (GIGA-564), a novel anti-CTLA-4 monoclonal antibody, reveals a distinct mechanism of action compared to the standard-of-care, ipilimumab. Preclinical data suggests that **GAT564**'s approach of minimizing direct checkpoint blockade while enhancing the depletion of regulatory T cells (Tregs) within the tumor microenvironment may offer a superior therapeutic window, potentially improving anti-tumor efficacy while reducing immune-related adverse events.

GAT564 is a fully human IgG1 monoclonal antibody engineered to bind to Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) with high affinity.[1] Unlike the first-generation anti-CTLA-4 antibody ipilimumab, which was designed to maximize the blockade of CTLA-4's interaction with its ligands (CD80/CD86), GAT564 exhibits minimal blocking activity.[1][2][3] The therapeutic hypothesis for GAT564 is that the primary mechanism for anti-tumor efficacy in anti-CTLA-4 therapy is not checkpoint inhibition itself, but rather the Fc-receptor (FcR) mediated depletion of CTLA-4-high Tregs in the tumor.[1][2][4] By focusing on this Treg depletion mechanism and avoiding broad checkpoint blockade, GAT564 aims to uncouple the anti-tumor effects from the severe toxicities often associated with ipilimumab.[2][5]

A pivotal preclinical study published in bioRxiv provides the foundational data for this comparison, utilizing humanized CTLA-4 knock-in (hCTLA-4 KI) mice to evaluate the differential effects of **GAT564** and ipilimumab.[2]

# **Comparative Efficacy and Mechanism of Action**



Preclinical studies demonstrate that **GAT564** has superior anti-tumor activity compared to ipilimumab in murine models.[1][2][6] This enhanced efficacy is attributed to its distinct effects on the immune cell populations within the tumor microenvironment.

# **Key Findings:**

- Reduced Checkpoint Blockade: GAT564 was shown to be a weak blocker of CTLA-4 binding to its ligands, CD80 and CD86, in contrast to ipilimumab.[1][3]
- Superior Anti-Tumor Activity: In hCTLA-4 KI mice bearing MC38 tumors, GAT564
  demonstrated significantly enhanced tumor growth inhibition compared to ipilimumab
  (p=0.004).[3][6][7]
- Enhanced Intratumoral Treg Depletion: **GAT564** treatment led to a more efficient depletion of Tregs within the tumor compared to ipilimumab.[2][6]
- Reduced Peripheral Treg Proliferation: A key differentiating feature is that **GAT564** induces less proliferation of peripheral Tregs compared to ipilimumab (p=9.7e-4), potentially reducing the reseeding of the tumor with these immunosuppressive cells.[2][3][6]
- Increased Fc Receptor Signaling: GAT564 demonstrated an increased ability to induce in vitro FcR signaling, which is believed to be the mechanism behind its enhanced Treg depletion.[1][2][6]

The proposed differential mechanisms of **GAT564** and ipilimumab are illustrated in the signaling pathway diagram below.







Click to download full resolution via product page

Caption: Proposed mechanisms of Ipilimumab vs. GAT564.



## **Data Presentation**

The following tables summarize the key quantitative data from the preclinical comparison of **GAT564** and ipilimumab.

**Table 1: In Vitro Characteristics** 

| Parameter                         | GAT564                   | lpilimumab                |
|-----------------------------------|--------------------------|---------------------------|
| CTLA-4:CD80 Blocking ELISA (IC50) | High IC50 (Weak Blocker) | Low IC50 (Strong Blocker) |
| CTLA-4:CD86 Blocking ELISA (IC50) | High IC50 (Weak Blocker) | Low IC50 (Strong Blocker) |
| FcyRIV Signaling (murine)         | Stronger Induction       | Weaker Induction          |
| FcyRIIIa Signaling (human)        | Stronger Induction       | Weaker Induction          |

Data abstracted from the bioRxiv publication "Lack of blocking activity in anti-CTLA-4 antibodies reduces toxicity, but not anti-tumor efficacy". Specific IC50 values were not provided in the abstract.

Table 2: In Vivo Anti-Tumor Efficacy (MC38 model in

hCTLA-4 KI mice)

| Treatment Group      | Mean Tumor Volume (Day<br>21 post-implant) | Statistical Significance vs.<br>Ipilimumab |
|----------------------|--------------------------------------------|--------------------------------------------|
| Isotype Control      | ~1500 mm³                                  | N/A                                        |
| Ipilimumab (5 mg/kg) | ~1000 mm³                                  | N/A                                        |
| GAT564 (5 mg/kg)     | ~500 mm³                                   | p = 0.004 (for tumor growth inhibition)    |

Tumor volume data are estimations based on graphical representations in the source publication. Statistical significance is reported as provided in abstracts.[3][6][7]



Table 3: In Vivo Pharmacodynamic Effects (MC38 model

in hCTLA-4 KI mice)

| Parameter                      | GAT564    | lpilimumab           | Statistical<br>Significance                          |
|--------------------------------|-----------|----------------------|------------------------------------------------------|
| Intratumoral Treg Depletion    | Enhanced  | Moderate             | p = 0.026 (for CTLA-4<br>MFI on Tregs)               |
| Peripheral Treg Proliferation  | Minimal   | Significant          | p = 9.7e-4                                           |
| Intratumoral CD8/Treg<br>Ratio | Increased | Moderately Increased | GAT564 showed weak<br>enhancement over<br>ipilimumab |

Statistical significance values are reported as provided in abstracts.[3][6][7]

# **Comparative Safety and Tolerability**

A significant potential advantage of **GAT564** is its improved safety profile. The strong checkpoint blockade by ipilimumab is thought to be a major cause of immune-related toxicities. [5] Preclinical toxicology studies support the hypothesis that **GAT564**'s mechanism may mitigate these adverse events.

Table 4: Comparative Toxicology in hCTLA-4 KI Mice (4-

week study)

| Organ System           | GAT564                 | Ipilimumab             |
|------------------------|------------------------|------------------------|
| Gastrointestinal Tract | Less Toxicity Observed | More Toxicity Observed |
| Liver                  | Less Toxicity Observed | More Toxicity Observed |
| Skin                   | Reduced Inflammation   | More Inflammation      |
|                        |                        |                        |

Findings are based on a four-week toxicology study mentioned in conference abstracts and press releases.[5][6][7]



## **Experimental Protocols**

The following are summarized methodologies for the key experiments described in the preclinical studies.

#### In Vivo Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of **GAT564** compared to ipilimumab.

#### Protocol:

- Animal Model: Human CTLA-4 knock-in (hCTLA-4 KI) mice were used to allow for the testing of human-specific anti-CTLA-4 antibodies.
- Tumor Cell Line: MC38 colon adenocarcinoma cells were used.
- Tumor Implantation: 5x10<sup>5</sup> MC38 cells were implanted subcutaneously into the flank of the hCTLA-4 KI mice.
- Treatment: When tumors reached a palpable size, mice were randomized into treatment groups.
- Dosing: Mice were treated with 5 mg/kg of GAT564, ipilimumab, or an isotype control
  antibody via intraperitoneal injection, typically on a Q3Dx3 schedule (one dose every three
  days for three doses).
- Monitoring: Tumor volumes were measured bi-weekly using calipers. Animal body weight and general health were monitored as indicators of toxicity.
- Endpoint: Mice were euthanized when tumors reached a predetermined size, and tumors and lymphoid organs were harvested for further analysis.





Click to download full resolution via product page

Caption: In vivo tumor model experimental workflow.



## **Intratumoral Immune Cell Analysis**

Objective: To characterize the effects of **GAT564** and ipilimumab on immune cell populations within the tumor and periphery.

#### Protocol:

- Tissue Preparation: Harvested tumors, spleens, and lymph nodes were mechanically dissociated to create single-cell suspensions.
- Staining: Cells were stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8, CD25) and intracellular markers (e.g., FoxP3 for Treg identification, Ki-67 for proliferation).
- Flow Cytometry: Stained cells were analyzed on a multi-color flow cytometer.
- Gating Strategy: A sequential gating strategy was used to identify specific cell populations (e.g., gating on live, singlet, CD4+ cells, then identifying the FoxP3+ population as Tregs).
- Quantification: The percentage and absolute number of different immune cell subsets (e.g., Tregs, CD8+ T cells) were quantified for each treatment group.

## Conclusion

The available preclinical data strongly suggests that **GAT564** represents a differentiated, next-generation anti-CTLA-4 therapy. Its novel mechanism, which prioritizes potent intratumoral Treg depletion over broad checkpoint inhibition, appears to translate into superior anti-tumor efficacy and an improved safety profile in murine models when compared directly with the standard-of-care, ipilimumab.[1][2][6] These promising preclinical findings have supported the initiation of a Phase 1 clinical trial (NCT06258304) to assess the safety, tolerability, and preliminary efficacy of **GAT564** in patients with advanced solid tumors.[7] The results of this trial will be critical in determining if the preclinical advantages of **GAT564** can be translated into improved outcomes for cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. gigagen.com [gigagen.com]
- 2. biorxiv.org [biorxiv.org]
- 3. gigagen.com [gigagen.com]
- 4. biorxiv.org [biorxiv.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GAT564: A Preclinical Comparative Analysis Against Ipilimumab in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404925#comparing-gat564-with-standard-of-caredrug]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com